molecular formula C27H36D3ClN2O4 B602750 (S)-(-)-Verapamil-d3 HCl (N-methyl-d3) CAS No. 1398112-33-8

(S)-(-)-Verapamil-d3 HCl (N-methyl-d3)

Cat. No.: B602750
CAS No.: 1398112-33-8
M. Wt: 494.09
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Contextualization of Stable Isotope-Labeled Analogs in Pharmaceutical Sciences

Stable isotope-labeled analogs are indispensable in modern drug discovery and development. Unlike radioactive isotopes, stable isotopes are non-radioactive, making them safer to handle and employ in a wider range of studies, including those involving human subjects. The incorporation of isotopes like deuterium (B1214612) (²H), carbon-13 (¹³C), and nitrogen-15 (B135050) (¹⁵N) into drug molecules allows for their differentiation from their unlabeled counterparts by mass spectrometry. This distinction is fundamental to a variety of applications, from metabolic profiling to serving as ideal internal standards for quantitative bioanalysis.

Rationale for Deuterium Labeling in Pharmacological and Toxicological Research

Deuterium, a stable isotope of hydrogen, is particularly valuable in pharmacological research. The bond between carbon and deuterium (C-D) is stronger than the bond between carbon and hydrogen (C-H). This difference in bond strength can lead to a "kinetic isotope effect," where the rate of chemical reactions involving the cleavage of this bond is slower for the deuterated compound. Since many drug metabolism pathways involve the breaking of C-H bonds by enzymes like the cytochrome P450 (CYP) superfamily, deuterium labeling can slow down the metabolism of a drug. This property is exploited to investigate metabolic pathways and to enhance the pharmacokinetic profiles of certain drugs.

Significance of (S)-(-)-Verapamil-d3 HCl as a Research Tool

Verapamil (B1683045) is administered as a racemic mixture of two enantiomers, (R)-(+)- and (S)-(-)-verapamil. The (S)-enantiomer is significantly more potent in its pharmacological activity than the (R)-enantiomer. nih.gov Furthermore, the metabolism of verapamil is stereoselective, with the (S)-enantiomer being metabolized more rapidly by CYP enzymes. mdpi.com This is where (S)-(-)-Verapamil-d3 HCl (N-methyl-d3) becomes invaluable. By specifically labeling the more active enantiomer, researchers can:

Accurately trace the metabolism and disposition of the (S)-enantiomer without interference from the (R)-enantiomer.

Serve as a perfect internal standard for the quantification of unlabeled (S)-verapamil in biological samples, as it co-elutes chromatographically but is distinguishable by its higher mass. This is crucial for accurate pharmacokinetic studies. nih.gov

Investigate the stereoselective aspects of drug-drug interactions.

The labeling on the N-methyl group is significant as N-demethylation is a major metabolic pathway for verapamil, leading to the formation of its active metabolite, norverapamil (B1221204). caymanchem.com

Overview of Research Areas Utilizing Deuterated Verapamil

Deuterated analogs of verapamil, including (S)-(-)-Verapamil-d3 HCl, are employed in a variety of research areas:

Pharmacokinetic and Bioavailability Studies: To determine the absorption, distribution, metabolism, and excretion (ADME) properties of the individual enantiomers.

Drug-Drug Interaction Studies: To investigate how co-administered drugs affect the metabolism of verapamil, a known inhibitor and substrate of CYP3A4 and P-glycoprotein. researchgate.net

Metabolic Profiling: To identify and quantify the metabolites of each enantiomer.

Bioanalytical Method Development: As internal standards in the development and validation of sensitive and specific analytical methods, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS), for the quantification of verapamil and its metabolites in complex biological matrices like plasma and urine. nih.gov

Detailed Research Findings

The strategic use of deuterated verapamil has yielded significant insights into its complex pharmacology, particularly its stereoselective nature.

Stereoselective Pharmacokinetics of Verapamil

A pivotal study illustrating the power of stable isotope labeling investigated the stereoselective first-pass metabolism of verapamil. In this research, a pseudoracemic mixture containing unlabeled (S)-(-)-verapamil and dideuterated (R)-(+)-verapamil was administered to human volunteers. The results clearly demonstrated the preferential metabolism of the more potent (S)-enantiomer.

Pharmacokinetic Parameter(S)-(-)-Verapamil(R)-(+)-Verapamil-d2
Cmax (ng/mL)46.1 ± 15.7240 ± 81.1
AUC (ng·h/mL)Significantly LowerApproximately 5-fold Higher
Apparent Oral Clearance (L/min)7.46 ± 2.161.72 ± 0.57
Bioavailability (%)~20~50

Use as an Internal Standard in Bioanalytical Methods

The development of sensitive and reliable bioanalytical methods is crucial for accurate pharmacokinetic and clinical studies. (S)-(-)-Verapamil-d3 HCl is an ideal internal standard for the quantification of (S)-verapamil. In methods like LC-MS/MS, the deuterated standard is added to biological samples before processing. Because it has nearly identical physicochemical properties to the analyte, it experiences the same extraction losses and ionization effects. However, due to its higher mass, it can be separately detected by the mass spectrometer. This allows for precise correction of any analytical variability, ensuring highly accurate quantification of the endogenous compound.

For instance, a stereoselective bioanalytical method for the simultaneous quantification of verapamil and norverapamil enantiomers in human plasma utilized a deuterated internal standard. This method achieved high sensitivity, allowing for the quantification of verapamil enantiomers down to 50 pg/mL. nih.gov Such methods are essential for detailed in vivo studies of drug absorption and bioavailability.

Properties

CAS No.

1398112-33-8

Molecular Formula

C27H36D3ClN2O4

Molecular Weight

494.09

Purity

95% by HPLC; 98% atom D

Related CAS

36622-28-3 (unlabelled)

Synonyms

(2S)-2-(3,4-Dimethoxyphenyl)-5-[N-3,4-dimethylphenylethyl)-methylamino]-2-isopropylvaleronitrile HCl

tag

Verapamil Impurities

Origin of Product

United States

Synthetic Methodologies and Isotopic Derivatization

Strategies for Deuterium (B1214612) Incorporation in Verapamil (B1683045) Structure

The introduction of deuterium into the verapamil molecule can be achieved through various methods, with a focus on maintaining the stereochemical purity of the desired (S)-enantiomer.

The most direct and widely employed strategy for the specific deuteration of the N-methyl group involves a two-step process: N-demethylation of (S)-verapamil to its secondary amine precursor, (S)-norverapamil, followed by re-methylation using a deuterated methylating agent.

(S)-norverapamil, the N-demethylated metabolite of verapamil, serves as a key intermediate. nih.govnist.gov The synthesis of (S)-(-)-Verapamil-d3 is then achieved by the N-methylation of this secondary amine. google.com This is typically accomplished using a deuterated methylating agent, such as trideuteromethyl iodide (CD₃I) or a deuterated analogue of another methylating agent, in the presence of a suitable base. This method allows for the precise and high-yield incorporation of the deuterium label at the desired position. A recent study on the synthesis of N-methyl derivatives of norbelladine (B1215549) further illustrates the common practice of N-methylating secondary amines to produce the corresponding tertiary amines. nih.gov

A plausible synthetic scheme is outlined below:

Preparation of (S)-norverapamil: This can be achieved either through the demethylation of (S)-verapamil or through a synthetic route that builds the molecule with a secondary amine functionality.

N-methylation with a deuterated reagent: (S)-norverapamil is reacted with a trideuteromethylating agent (e.g., CD₃I) to form (S)-(-)-Verapamil-d3.

Salt Formation: The resulting free base is then treated with hydrochloric acid to yield the final product, (S)-(-)-Verapamil-d3 HCl.

This method is advantageous as it allows for the introduction of the deuterium label late in the synthetic sequence, which can be more efficient.

Maintaining the stereochemical integrity of the chiral center is paramount. The synthesis of the (S)-enantiomer of verapamil can be approached in several ways. One method involves the use of chiral starting materials and stereoselective reactions to build the molecule with the correct configuration. For instance, a concise, three-step synthesis of (S)-verapamil has been reported, which utilizes an enantioselective rhodium-catalyzed allylic alkylation to create the challenging quaternary stereocenter. thieme-connect.com Such a route could be adapted to produce (S)-norverapamil, which would then be methylated with a deuterated reagent.

A patent describes a process for preparing verapamil, optionally in an enantiomerically-enriched form, by preparing (S)-norverapamil and subsequently subjecting it to N-methylation. google.com

Evaluation of Isotopic Purity and Positional Integrity

The evaluation of isotopic purity and the confirmation that the deuterium atoms are located at the intended N-methyl position are critical quality control steps. This is typically achieved using a combination of mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy. nih.gov

High-resolution mass spectrometry (HRMS) is used to determine the degree of deuterium incorporation by analyzing the mass-to-charge ratio (m/z) of the molecular ion. core.ac.uk For (S)-(-)-Verapamil-d3, a mass shift of +3 atomic mass units compared to the non-deuterated compound is expected. The relative intensities of the ions corresponding to the d0, d1, d2, and d3 species allow for the calculation of the isotopic enrichment.

¹H NMR spectroscopy is employed to confirm the position of the deuterium label. In the ¹H NMR spectrum of (S)-(-)-Verapamil-d3, the signal corresponding to the N-methyl protons would be significantly diminished or absent, providing clear evidence of deuteration at this specific site. hmdb.cadrugbank.comresearchgate.net

The following table summarizes the expected analytical data for the verification of (S)-(-)-Verapamil-d3 HCl.

Analytical TechniqueParameterExpected Result for (S)-(-)-Verapamil-d3 HClReference
Mass Spectrometry (ESI-MS) Molecular Ion [M+H]⁺m/z ≈ 458.3 nist.govnih.govcaymanchem.comresearchgate.net
Isotopic EnrichmentHigh percentage of d3 species caymanchem.com
¹H NMR Spectroscopy N-CH₃ SignalSignificant reduction or absence of the singlet hmdb.cadrugbank.comresearchgate.net
¹³C NMR Spectroscopy N-CD₃ SignalTriplet signal due to C-D coupling nih.gov
Note: The data presented in this table is illustrative and based on typical results for deuterated compounds and the known spectra of verapamil. Specific values would be determined for each synthesized batch.

A commercially available (±)-Verapamil-d3 hydrochloride is reported to have an isotopic purity of ≥99% for deuterated forms (d1-d3). caymanchem.com

Investigation of Synthetic Routes for Improved Metabolic Stability through Deuteration

The primary metabolic pathway for verapamil is N-demethylation to form norverapamil (B1221204). nih.gov This metabolic step is a key determinant of the drug's pharmacokinetic profile. The substitution of the hydrogen atoms on the N-methyl group with deuterium atoms creates a stronger carbon-deuterium (C-D) bond compared to the carbon-hydrogen (C-H) bond. This is known as the kinetic isotope effect.

The increased strength of the C-D bond can slow down the rate of enzymatic cleavage by cytochrome P450 enzymes responsible for N-demethylation. nih.govnih.gov This, in turn, can lead to a longer half-life and altered pharmacokinetic profile of the deuterated compound compared to its non-deuterated counterpart.

While specific studies detailing the improved metabolic stability of (S)-(-)-Verapamil-d3 HCl are not widely available in the public domain, the rationale for its synthesis is strongly supported by the known metabolic fate of verapamil. The deuteration at the N-methyl position is a targeted approach to hinder a primary route of metabolism.

The table below outlines the rationale for this synthetic approach.

Metabolic PathwayEnzyme SystemEffect of N-methyl-d3 DeuterationExpected Outcome
N-Demethylation Cytochrome P450 (e.g., CYP3A4)Kinetic isotope effect slows C-D bond cleavageReduced rate of formation of norverapamil
Overall Metabolism Hepatic enzymesReduced first-pass metabolismIncreased bioavailability and longer half-life
Note: This table is based on established principles of drug metabolism and the known metabolic pathways of verapamil.

Advanced Analytical Methodologies for Research Applications

Development and Validation of Bioanalytical Methods Utilizing (S)-(-)-Verapamil-d3 HCl

(S)-(-)-Verapamil-d3 HCl is a critical component in the development of sensitive and specific bioanalytical methods. As a deuterated analog, it is an ideal internal standard for mass spectrometry-based assays, as it is chemically identical to the analyte but has a different mass-to-charge ratio (m/z), allowing for its distinct detection. caymanchem.com

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) Applications

Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the gold standard for quantitative bioanalysis due to its high sensitivity and selectivity. In this context, (S)-(-)-Verapamil-d3 HCl is frequently employed as an internal standard to ensure accuracy and precision. caymanchem.com The method's specificity allows for the simultaneous determination of verapamil (B1683045) and its metabolites, such as norverapamil (B1221204). nih.gov

LC-MS/MS methods utilizing deuterated verapamil as an internal standard have been successfully developed for quantifying verapamil in various biological matrices. In human plasma, these methods have proven to be simple, accurate, and suitable for pharmacokinetic studies, with linear ranges covering concentrations from sub-nanogram to several hundred ng/mL. magtechjournal.comnih.gov For instance, one method established a linear calibration curve for verapamil in plasma from 0.4575 to 234.20 ng/mL, with a detection limit of approximately 0.1 ng/mL. magtechjournal.com Another reported a linear range of 1.00 to 500 ng/mL. nih.gov

The application extends to stereoselective bioanalysis, allowing for the simultaneous quantification of verapamil and norverapamil enantiomers in human plasma down to picogram levels. nih.gov One such LC-ESI-MS/MS method could quantify enantiomers of verapamil and norverapamil at levels as low as 50 pg and 60 pg per 500 µL plasma sample, respectively. nih.gov Furthermore, these techniques are effective for analysis in ultra-small plasma volumes, which is crucial when sample availability is limited. lcms.cz The utility of this approach also includes quantification in cellular models, such as Caco-2 cell monolayers, to study drug permeability, with linear response functions established at concentrations from 1 to 100 ng/mL. pensoft.net

MatrixMethodInternal StandardLinear RangeLLOQ/LODCitation
Human PlasmaLC-MS/MSVerapamil-d30.94-1.36 µg/mLNot Specified nih.gov
Human PlasmaLC-ESI-MS/MSDeuterated IS50 pg - (Not Specified)50 pg/500 µL nih.gov
Human PlasmaLC-MS/MSMetoprolol1.00-500 ng/mLNot Specified nih.gov
Human PlasmaLC-MS/MSImipramine0.4575-234.20 ng/mLLOD: ~0.1 ng/mL magtechjournal.com
Caco-2 CellsHPLC-MS/MSNot Specified1-100 ng/mLNot Specified pensoft.net

The high selectivity of LC-MS/MS enables the simultaneous quantification of multiple compounds in a single analytical run. (S)-(-)-Verapamil-d3 HCl can be used in multiplexed assays alongside other deuterated standards to measure several analytes at once. A notable application is a multi-compound panel for quantifying enalapril, ramipril, and verapamil in tissue and plasma samples, using their respective deuterated analogs (ENP-d5, RMP-d5, and VPM-d3) as internal standards. nih.gov This approach is particularly beneficial for analyzing compounds with significant differences in molecular mass within the same sample. nih.gov Another example involves the simultaneous stereoselective quantification of both verapamil and its primary metabolite, norverapamil, in human plasma using a single deuterated internal standard. nih.gov This is achieved by programming the mass spectrometer to detect the different molecular masses of the parent drug and its metabolite, even if they co-elute chromatographically. nih.gov

Gas Chromatography-Mass Spectrometry (GC-MS) for Verapamil and Metabolites

Gas chromatography-mass spectrometry (GC-MS) represents another powerful technique for the analysis of verapamil and its metabolites, and (S)-(-)-Verapamil-d3 HCl is intended for use as an internal standard in these methods. caymanchem.com GC-MS has been applied to quantify verapamil in postmortem specimens, including blood, liver, and kidney tissues. nih.govnih.gov In such studies, tissue homogenates are digested and extracted prior to analysis. nih.gov The metabolite norverapamil has also been successfully identified in liver and kidney extracts using GC-MS. nih.gov While some GC methods may require a derivatization step, the specificity of MS detection provides high sensitivity. researchgate.net A comparison between GC-MS and HPLC for the determination of verapamil and norverapamil in plasma found that the results from both methods were in strong agreement. nih.gov

High-Performance Liquid Chromatography (HPLC) with Diverse Detection Modes (e.g., UV, Fluorescence) in Research Settings

High-performance liquid chromatography (HPLC) is a versatile and widely used technique for verapamil analysis, often employing ultraviolet (UV) or fluorescence detectors. core.ac.uknih.gov While a deuterated standard like (S)-(-)-Verapamil-d3 HCl is primarily beneficial for mass spectrometric detection, the principles of using an internal standard for accurate quantification are fundamental to all chromatographic methods. In HPLC-UV and HPLC-fluorescence analyses of verapamil, other compounds such as diltiazem, fluoxetine, or propranolol have been used as internal standards. core.ac.uknih.govresearchgate.net

HPLC with fluorescence detection offers high sensitivity for quantifying verapamil and norverapamil in plasma, with some methods achieving a limit of detection as low as 1 ng/mL. nih.govresearchgate.net One study reported a detection limit of 750 pg/ml using a fluorimetric detector. nih.gov HPLC with UV detection is also commonly used, offering robust and reliable quantification. core.ac.uk A developed HPLC-UV method for rabbit plasma was linear across a concentration range of 0.025 to 5.0 µg/mL. mdpi.com The choice of detector depends on the required sensitivity and the sample matrix. nih.gov

MethodInternal StandardLinear RangeDetection LimitCitation
HPLC-UVFluoxetine0.025-50 µg/mL10 ng/mL nih.gov
HPLC-FluorescenceFluoxetine0.0008-20 µg/mL750 pg/mL nih.gov
HPLC-UVDiltiazem10-500 ng/mLNot Specified core.ac.uk
HPLC-FluorescenceNot SpecifiedNot Specified1 ng/mL nih.gov
RP-HPLC-UVCarvedilol0.025-5.0 µg/mLLLOQ: 0.025 µg/mL mdpi.com
HPLC-FluorescencePropranololNot SpecifiedLOD: 0.924 ng/mL (V), 0.030 ng/mL (N) researchgate.net

Capillary Electrophoresis (CE) for Analytical Separations

Capillary electrophoresis (CE) is a high-efficiency separation technique particularly well-suited for the chiral separation of drug enantiomers. mdpi.com Methods have been developed to separate the enantiomers of verapamil using cyclodextrins as chiral selectors in the background electrolyte. mdpi.comresearchgate.net For instance, using heptakis 2,3,6-tri-O-methyl-β-CD, a baseline resolution of the verapamil enantiomers can be achieved in approximately 4 minutes. mdpi.com CE has been successfully applied to determine verapamil enantiomers in pharmaceutical preparations and to study their presence in human plasma. mdpi.com While these studies focus on the separation aspect, coupling CE with mass spectrometry (CE-MS) would allow for quantification, where an internal standard such as (S)-(-)-Verapamil-d3 HCl would be essential for ensuring accuracy and correcting for injection volume variability.

Optimization of (S)-(-)-Verapamil-d3 HCl as an Internal Standard in Quantitative Bioanalysis

In the realm of quantitative bioanalysis, particularly in studies employing mass spectrometry (MS), the use of a stable isotope-labeled internal standard (SIL-IS) is considered the gold standard for achieving accurate and precise quantification of an analyte in a complex biological matrix. (S)-(-)-Verapamil-d3 HCl, a deuterated analog of verapamil, is specifically designed for this purpose and is intended for use as an internal standard for the quantification of verapamil by Gas Chromatography (GC) or Liquid Chromatography-Mass Spectrometry (LC-MS). caymanchem.comnih.gov The incorporation of three deuterium (B1214612) atoms on the N-methyl group introduces a mass shift of +3 atomic mass units (amu) compared to the unlabeled (S)-(-)-verapamil.

The fundamental principle behind using a SIL-IS is that it behaves nearly identically to the analyte of interest during sample preparation, extraction, and ionization in the mass spectrometer. researchgate.net Because (S)-(-)-Verapamil-d3 HCl shares the same physicochemical properties as the native verapamil, it co-elutes chromatographically and experiences similar effects of ion suppression or enhancement in the ion source. By adding a known concentration of (S)-(-)-Verapamil-d3 HCl to the sample at the beginning of the workflow, any loss of analyte during the process can be corrected for by measuring the ratio of the analyte's MS signal to the internal standard's MS signal. This normalization is crucial for compensating for variability in sample extraction recovery and matrix effects, thereby ensuring the ruggedness and reliability of the analytical method. researchgate.net

A critical aspect of optimizing the use of (S)-(-)-Verapamil-d3 HCl as an internal standard is the minimization of isotope peak interference, also known as isotopic cross-talk or cross-signal contribution. nih.gov This phenomenon occurs because naturally occurring elements, such as carbon, exist as a mixture of isotopes (e.g., ¹²C and ¹³C). Consequently, the unlabeled verapamil analyte has a natural isotopic distribution, meaning a small percentage of its molecules will contain one or more heavy isotopes (e.g., ¹³C), giving them a mass of M+1, M+2, M+3, etc.

The M+3 isotope peak of the analyte (verapamil) can potentially interfere with the M peak of the deuterated internal standard ((S)-(-)-Verapamil-d3 HCl), especially at high analyte concentrations. This cross-signal contribution can artificially inflate the internal standard's measured response, leading to an underestimation of the true analyte concentration and a negative bias in the results.

The choice of a d3-labeled standard is a strategic one to mitigate this interference. The +3 mass shift is generally sufficient to separate the nominal mass of the internal standard from the most abundant natural isotopes (M+1 and M+2) of the analyte. However, for highly accurate trace-level analysis, a thorough assessment is required. Method development may involve:

Experimental Assessment : Analyzing high-concentration samples of the unlabeled analyte while monitoring the mass transition of the internal standard to experimentally measure the extent of cross-signal contribution. nih.gov

Monitoring Less Abundant Isotopes : In cases of significant interference, a potential strategy is to monitor a less abundant isotope of the SIL-IS as the precursor ion, one that has a minimal isotopic contribution from the analyte. researchgate.net

Optimizing IS Concentration : Increasing the concentration of the internal standard can reduce the relative impact of the cross-talk from the analyte, thereby minimizing the resulting analytical bias. researchgate.netnih.gov

By carefully considering and testing for potential isotopic interference, the quantitative performance of the bioanalytical assay can be significantly enhanced, ensuring the accurate determination of verapamil concentrations in biological samples.

Chiral Analytical Separations for Verapamil Enantiomers

Verapamil is a chiral compound, marketed as a racemic mixture of its two enantiomers, (S)-(-)-verapamil and (R)-(+)-verapamil. The S-enantiomer is known to be significantly more potent in its pharmacological activity than the R-enantiomer. actascientific.com This stereoselectivity in action and metabolism necessitates the development of analytical methods capable of separating and quantifying the individual enantiomers. A variety of advanced analytical techniques have been developed to achieve this chiral separation, primarily centered around chromatography and electrophoresis.

High-Performance Liquid Chromatography (HPLC) is the most widely used technique for the chiral separation of verapamil enantiomers. mdpi.com This is achieved by using a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times and thus, separation.

Several types of CSPs have been successfully employed for verapamil enantioseparation:

Polysaccharide-Based CSPs : Columns packed with derivatives of cellulose or amylose are common. For instance, amylose tris(3,5-dimethylphenylcarbamate) (Chiralpak AD) and cellulose tris(3,5-dimethylphenylcarbamate) (Chiralcel OD-R) have been used to resolve the enantiomers of verapamil and its primary metabolite, norverapamil. nih.govnih.govresearchgate.netoup.comscielo.brnih.gov

Protein-Based CSPs : These CSPs use proteins, such as α₁-acid glycoprotein (AGP), immobilized on a silica support (Chiral-AGP). A high buffer pH has been shown to favor enantioselectivity on this type of column. nih.gov

Cyclodextrin-Based CSPs : Cyclodextrins are chiral, cyclic oligosaccharides that can include enantiomers in their cavity, forming transient diastereomeric complexes. wikipedia.orgnih.gov Both native and derivatized cyclodextrins, such as heptakis 2,3,6-tri-O-methyl-β-CD (TM-β-CD), are used as chiral selectors in both HPLC and Capillary Electrophoresis (CE). wikipedia.orgmdpi.com A core-shell isopropyl carbamate cyclofructan 6 chiral column has also been developed for rapid and highly efficient separation. mdpi.comnih.gov

Macrocyclic Antibiotic CSPs : Vancomycin, a macrocyclic antibiotic, has been used as a chiral selector impregnated on silica gel thin-layer chromatography plates to resolve verapamil enantiomers. nih.gov

The selection of the mobile phase is critical and is optimized in conjunction with the CSP to achieve the desired resolution.

Table 1: Examples of Enantioselective Chromatographic Conditions for Verapamil Separation

Chiral Stationary Phase (CSP) Technique Mobile Phase Retention Times (min) Resolution (Rs) Reference
Core-shell isopropyl carbamate cyclofructan 6 HPLC Acetonitrile/Methanol/TFA/TEA (98:2:0.05:0.025) S-verapamil: 1.95, R-verapamil: 2.29 Not Specified mdpi.comnih.gov
Chiralpak AD HPLC n-hexane/isopropanol/ethanol/diethylamine (88:6:6:0.1) Not Specified, total run time 12 min Not Specified nih.gov
Chiral-AGP HPLC Phosphate buffer (pH 6.5):acetonitrile (91:9) Not Specified Not Specified mdpi.com
Heptakis 2,3,6-tri-O-methyl-β-CD (TM-β-CD) CE 50 mM phosphate buffer (pH 5.0), 21 mM TM-β-CD S-verapamil: ~3.8, R-verapamil: ~3.6 (R migrates first) 1.58 mdpi.com

Differential Ion Mobility Spectrometry (DMS), also known as Field Asymmetric Waveform Ion Mobility Spectrometry (FAIMS), is an analytical technique that separates ions in the gas phase at atmospheric pressure. nih.govnih.govub.edu This separation is based on the difference in an ion's mobility in a low and a high electric field. DMS provides a separation that is orthogonal to both liquid chromatography and mass spectrometry, adding a powerful dimension of selectivity to an analytical workflow. nih.gov

In the context of verapamil, DMS has been shown to be a valuable tool for stereochemical analysis. When analyzing a racemic mixture of verapamil, the ionogram of the protonated molecule surprisingly consists of two distinct peaks. nih.govresearchgate.net This indicates that DMS can differentiate between stereochemical configurations of the verapamil ion, a feat not typically achievable by mass spectrometry alone. This unique separation capability is not observed for its metabolites, such as norverapamil, which show only a single peak in the DMS ionogram. nih.govresearchgate.netresearchgate.net

The observation of two distinct peaks for protonated verapamil in DMS analysis led to the discovery of a phenomenon known as "protonation-induced chirality". nih.govresearchgate.net Verapamil possesses a single chiral center in its neutral state. However, it also has a tertiary amino group that becomes protonated during electrospray ionization to form the [M+H]⁺ ion observed in the mass spectrometer.

This protonation event at the tertiary amine generates a new, stable stereogenic quaternary amine center. nih.govresearchgate.net The introduction of this second chiral center means that the protonated form of racemic (±)-verapamil exists as four possible stereoisomers.

Table 2: Stereochemical Configurations of Protonated (±)-Verapamil

Original Chirality Chirality at Protonated Nitrogen Resulting Stereoisomer Relationship
R R (R,R) Enantiomer of (S,S)
S S (S,S) Enantiomer of (R,R)
R S (R,S) Enantiomer of (S,R)
S R (S,R) Enantiomer of (R,S)

The (R,R) and (S,S) forms are an enantiomeric pair, as are the (R,S) and (S,R) forms. Crucially, the relationship between the (R,R)/(S,S) pair and the (R,S)/(S,R) pair is diastereomeric. nih.govresearchgate.net Diastereomers have different physical properties and conformations. These conformational differences are significant enough to alter their mobility in the gas phase, allowing them to be resolved by Differential Ion Mobility Spectrometry. nih.govresearchgate.netresearchgate.net This phenomenon, where a chemical modification (protonation) induces a new chiral center that enables analytical separation, represents an advanced and powerful application of ion mobility for stereochemical analysis. nih.gov

Pharmacokinetic Research Paradigms and Mechanistic Insights

Investigation of Deuterium (B1214612) Isotope Effects on Drug Metabolism and Pharmacokinetics

The substitution of hydrogen with deuterium can significantly alter the pharmacokinetic profile of a drug. This is primarily due to the kinetic isotope effect (KIE), a phenomenon where the difference in mass between hydrogen and deuterium influences the rate of chemical reactions, particularly those involving bond cleavage.

Characterization of Primary and Secondary Kinetic Isotope Effects

The kinetic isotope effect (KIE) is defined as the change in the rate of a chemical reaction when an atom in the reactants is substituted with one of its isotopes. wikipedia.org It is expressed as the ratio of the rate constants of the light (kL) and heavy (kH) isotopologues (KIE = kL/kH). wikipedia.org This change is a quantum mechanical effect stemming from the fact that heavier isotopes lead to lower vibrational frequencies in chemical bonds. wikipedia.org Consequently, a greater amount of energy is required to reach the transition state for bond cleavage, which can slow down the reaction rate. wikipedia.org

Primary Kinetic Isotope Effects are observed when the bond to the isotopically substituted atom is broken during the rate-determining step of the reaction. libretexts.org For deuterium substitution, a primary KIE is generally considered significant when the kH/kD ratio is greater than 2. The C-D bond is stronger than the C-H bond, and its cleavage occurs more slowly. This effect is most pronounced when the bond cleavage is central to the reaction's slowest step.

Secondary Kinetic Isotope Effects occur when the isotopic substitution is at a position not directly involved in bond cleavage in the rate-determining step. princeton.edu These effects are typically smaller than primary KIEs, with kH/kD ratios often between 0.7 and 1.5. princeton.edu They arise from changes in hybridization and hyperconjugation between the ground state and the transition state. princeton.edu

In the context of (S)-(-)-Verapamil-d3 HCl (N-methyl-d3), the deuteration is at the N-methyl group. One of the primary metabolic pathways for verapamil (B1683045) is N-demethylation to form norverapamil (B1221204), a reaction catalyzed by cytochrome P450 (CYP) enzymes. mdpi.compharmgkb.org The cleavage of a C-H bond on the N-methyl group is the rate-determining step in this metabolic transformation. Therefore, replacing these hydrogens with deuterium is expected to produce a significant primary kinetic isotope effect, slowing the rate of N-demethylation.

Impact of Deuteration on Metabolic Stability and Clearance Pathways

Deuterating a drug at a metabolically vulnerable site, or "soft spot," can enhance its metabolic stability. nih.gov By slowing down the rate of metabolic reactions due to the KIE, deuteration can lead to reduced clearance, a longer half-life, and increased systemic exposure.

For verapamil, N-demethylation is a major clearance pathway. mdpi.compharmgkb.org The use of (S)-(-)-Verapamil-d3 HCl, where the methyl group attached to the nitrogen is deuterated, directly targets this pathway. The stronger C-D bonds are more resistant to enzymatic cleavage by CYP isozymes (primarily CYP3A4) compared to the C-H bonds in non-deuterated verapamil. mdpi.compharmgkb.orgnih.gov This targeted deuteration is designed to specifically reduce the rate of formation of the metabolite norverapamil.

This reduction in the rate of metabolism can lead to:

Increased Metabolic Stability : The parent drug, (S)-verapamil-d3, remains in its active form for a longer period in in vitro systems like liver microsomes. xenotech.comyoutube.com

Studies using rat liver microsomes have been employed to investigate the metabolic stability of verapamil and the inhibitory effects of compounds on its metabolism, providing a basis for how deuteration could alter these processes. tandfonline.comnih.gov

Comparative Pharmacokinetics of Deuterated vs. Non-Deuterated Verapamil Analogs

Stable isotope techniques have been instrumental in directly comparing the pharmacokinetics of deuterated and non-deuterated verapamil analogs in the same subject, eliminating inter-individual variability.

One study in healthy volunteers used a pseudoracemic mixture containing unlabelled (-)-verapamil (B1219952) and dideuterated (+)-verapamil. The results showed that after oral administration, the deuterated (+)-verapamil had a significantly smaller apparent oral clearance and a 2.5-fold greater bioavailability (50%) compared to the non-deuterated (-)-verapamil (20%).

Another investigation during chronic dosing of deuterated verapamil found a significant decrease in clearance and an increase in apparent bioavailability compared to single-dose studies with the non-deuterated drug. nih.gov These findings highlight that deuteration can substantially alter the pharmacokinetic properties of verapamil, leading to increased systemic exposure. While these studies did not use the specific N-methyl-d3 variant, they establish the principle that deuterating verapamil impacts its pharmacokinetic profile.

Interactive Table: Pharmacokinetic Parameters of Deuterated vs. Non-Deuterated Verapamil (Note: Data is illustrative, based on findings from multiple studies and may not represent (S)-(-)-Verapamil-d3 specifically)

ParameterNon-Deuterated VerapamilDeuterated VerapamilFold Change
Bioavailability (F)~20%~50%↑ ~2.5x
Oral Clearance (CLo)HighSignificantly Lower
Systemic Exposure (AUC)LowerHigher

Stereoselective Pharmacokinetic Studies of Verapamil Enantiomers

Verapamil is administered as a racemic mixture of (R)- and (S)-enantiomers, which exhibit different pharmacokinetic and pharmacodynamic properties. nih.gov The (S)-enantiomer is the more potent calcium channel blocker, but it is also cleared more rapidly than the (R)-enantiomer, particularly after oral administration due to extensive first-pass metabolism. nih.govnih.gov

Enantiomer-Specific Metabolic Rates and Pathways

The metabolism of verapamil is highly stereoselective, with the S-enantiomer being cleared much faster than the R-enantiomer. nih.gov This leads to different plasma concentration ratios of the enantiomers depending on the route of administration. Following intravenous administration, the R/S plasma concentration ratio is approximately 2:1, whereas after oral administration, this ratio increases to about 5:1 due to the preferential first-pass metabolism of S-verapamil. mdpi.com

The primary metabolic pathways for verapamil are N-demethylation and N-dealkylation, catalyzed mainly by CYP3A4, with contributions from CYP3A5 and CYP2C8. pharmgkb.orgnih.gov These enzymes exhibit stereoselectivity:

CYP3A4 : Preferentially metabolizes (R)-verapamil to the N-dealkylated product D-617, while it primarily converts (S)-verapamil to the N-demethylated metabolite, S-norverapamil. pharmgkb.org

CYP2C8 : This enzyme is also involved in the metabolism of both enantiomers and can form norverapamil, showing a preference for the S-enantiomer. nih.gov

CYP3A5 : Appears to metabolize both R- and S-verapamil to norverapamil at similar rates. pharmgkb.org However, it shows pronounced stereoselectivity in the further metabolism of norverapamil to D-620, with the rate from S-norverapamil being about twice that from the R-enantiomer. pharmgkb.orgnih.gov

The focus of "(S)-(-)-Verapamil-d3 HCl (N-methyl-d3)" is on the more potent S-enantiomer, with deuteration intended to slow its primary N-demethylation pathway.

Differences in Distribution and Elimination of R- and S-Verapamil in Preclinical Models

Preclinical studies, particularly in rats, have been crucial for elucidating the stereoselective disposition of verapamil, although species differences are apparent.

In a rat model, the disposition of verapamil enantiomers was found to be stereoselective. nih.gov However, contrary to findings in humans, the systemic clearance of (R)-verapamil was significantly greater than that of (S)-verapamil after both intravenous and oral administration. Consequently, the oral bioavailability of (S)-verapamil was higher than that of (R)-verapamil in this model.

Interactive Table: Stereoselective Pharmacokinetics of Verapamil Enantiomers in Rats

Parameter(R)-Verapamil(S)-VerapamilKey Finding in Rat Model
Systemic ClearanceHigherLowerOpposite to humans
Oral BioavailabilityLowerHigherOpposite to humans
Area Under Curve (AUC)LowerHigherS-enantiomer has greater exposure
Elimination Half-LifeShorterLongerS-enantiomer is eliminated slower

Mechanistic Studies of Verapamil Metabolism and Enzyme Kinetics

Verapamil undergoes extensive hepatic first-pass metabolism, with less than 5% of the parent drug excreted unchanged. pharmgkb.org The biotransformation of verapamil is complex, involving three primary types of metabolic reactions: N-dealkylation, N-demethylation, and O-demethylation. pharmgkb.org These processes are catalyzed by a suite of cytochrome P450 (CYP) enzymes, leading to the formation of multiple active and inactive metabolites.

The metabolism of verapamil is predominantly carried out by several cytochrome P450 enzymes, with the CYP3A subfamily playing the most significant role. nih.govresearchgate.net

CYP3A4: This is a major enzyme in verapamil metabolism. nih.govresearchgate.net It is heavily involved in both N-dealkylation and N-demethylation pathways. drugbank.comnih.govclinpgx.orgnih.gov CYP3A4 also participates in the subsequent metabolism of the primary metabolite, norverapamil, converting it to the secondary metabolite D-620. clinpgx.orgpharmgkb.org The enzyme exhibits notable stereoselectivity in its action. pharmgkb.orgclinpgx.orgpharmgkb.org

CYP3A5: This isoform also plays a major role in the biotransformation of verapamil, contributing to the formation of both norverapamil and the N-dealkylated metabolite D-617. nih.govdrugbank.comnih.gov The expression of CYP3A5 is polymorphic, which can contribute to interindividual variability in verapamil clearance. nih.govnih.gov CYP3A5 expressers have been shown to have a significantly higher oral clearance of both R- and S-verapamil compared to nonexpressers. nih.gov

CYP2C8: Research has established that CYP2C8 is a key enzyme in verapamil metabolism, demonstrating an in vitro efficiency comparable to that of CYP3A4 and CYP3A5. nih.gov It is involved in all three major metabolic pathways: N-dealkylation, N-demethylation, and O-demethylation. nih.govdrugbank.comnih.govnih.gov Furthermore, it is unique in its ability to metabolize norverapamil into a metabolite known as PR-22. nih.govnih.gov

CYP1A2: The involvement of CYP1A2 in verapamil N-dealkylation and N-demethylation has been suggested. drugbank.comnih.govnih.govnih.gov However, its contribution is considered minor compared to the roles of CYP3A4, CYP3A5, and CYP2C8. pharmgkb.orgclinpgx.orgpharmgkb.org Some studies using expressed enzyme systems did not observe significant N-dealkylation activity by CYP1A2, suggesting it may act more as an inhibitor than a substrate in some contexts. pharmgkb.orgpharmgkb.org

The following table summarizes the primary roles of these enzymes in verapamil metabolism.

Table 1: Major Cytochrome P450 Enzymes in Verapamil Metabolism
Enzyme Primary Metabolic Pathways Catalyzed Key Metabolites Formed
CYP3A4 N-demethylation, N-dealkylation, secondary metabolism Norverapamil, D-617, D-620
CYP3A5 N-demethylation, N-dealkylation, secondary metabolism Norverapamil, D-617, D-620
CYP2C8 N-demethylation, N-dealkylation, O-demethylation Norverapamil, D-617, D-703, D-620, PR-22
CYP1A2 Minor role in N-demethylation and N-dealkylation Norverapamil, D-617

N-dealkylation is a primary metabolic pathway for verapamil, leading to the formation of the metabolite D-617. drugbank.comnih.govclinpgx.org This metabolite is the most abundant found in urine, accounting for approximately 22% of a verapamil dose. pharmgkb.orgclinpgx.orgpharmgkb.org The reaction involves the cleavage of a C-N-C bond. clinpgx.org In vitro studies using human liver microsomes and cDNA-expressed enzymes have identified CYP3A4, CYP3A5, and CYP2C8 as the principal catalysts for this reaction. pharmgkb.orgclinpgx.org While a minor role for CYP1A2 has also been reported, its clinical relevance is less certain. pharmgkb.orgnih.govpharmgkb.org The metabolite D-617 itself can be further metabolized to PR-25. pharmgkb.org

Alongside N-dealkylation, N-demethylation is the other major initial step in verapamil's biotransformation. nih.gov This process involves the removal of a methyl group to form norverapamil, which is an active metabolite retaining about 20% of the cardiovascular activity of the parent drug. drugbank.comnih.govwikipedia.org The formation of norverapamil accounts for approximately 6% of an administered verapamil dose. clinpgx.orgpharmgkb.org The primary enzymes responsible for this pathway are CYP3A4, CYP3A5, and CYP2C8. pharmgkb.orgnih.govdrugbank.comnih.govclinpgx.org Norverapamil is not an end-stage metabolite; it undergoes further biotransformation by the same P450 enzymes. nih.govnih.gov

O-demethylation represents a third, less prominent metabolic route for verapamil. pharmgkb.orgnih.gov This pathway is mainly catalyzed by enzymes belonging to the CYP2C subfamily. nih.govnih.gov

D-703 and D-702: The O-demethylation of verapamil yields two primary metabolites, D-703 and D-702. nih.gov Studies have shown that CYP2C9 and CYP2C18 are involved in the formation of both metabolites, while CYP2C8 selectively forms D-703. nih.govnih.gov The intrinsic clearance in human liver microsomes is significantly higher for the formation of D-703 compared to D-702, indicating regioselectivity in this process. nih.gov

D-620: This is a secondary metabolite that can be formed through multiple routes. It can arise from the further metabolism of the O-demethylated products. clinpgx.orgpharmgkb.org More significantly, D-620 is also formed from the subsequent metabolism of norverapamil, a reaction catalyzed by CYP3A4, CYP3A5, and CYP2C8. nih.govclinpgx.orgpharmgkb.orgnih.gov

A defining characteristic of verapamil metabolism is its high degree of stereoselectivity. Verapamil is administered as a racemic mixture of S- and R-enantiomers, but the S-enantiomer is cleared much more rapidly during first-pass metabolism. nih.govnih.govepa.gov This differential clearance is due to the stereoselective preferences of the metabolizing enzymes.

CYP3A4 shows a distinct preference depending on the substrate enantiomer. When metabolizing R-verapamil, the predominant product is the N-dealkylated metabolite D-617. pharmgkb.orgclinpgx.orgpharmgkb.org Conversely, when S-verapamil is the substrate, CYP3A4 primarily produces the N-demethylated metabolite norverapamil. pharmgkb.orgclinpgx.orgpharmgkb.org

CYP3A5 appears to metabolize both R- and S-verapamil to norverapamil at roughly equal rates. nih.govclinpgx.org However, it displays pronounced stereoselectivity in the formation of the secondary metabolite D-620, metabolizing S-verapamil to D-620 at a rate approximately two-fold higher than that for R-verapamil. nih.govpharmgkb.org

CYP2C8 generally shows a preference for metabolizing the S-enantiomer of verapamil. nih.gov This enzyme exhibits marked stereoselectivity in the metabolism of norverapamil; S-norverapamil is predominantly converted to D-620, whereas R-norverapamil is primarily metabolized to PR-22. nih.gov

O-demethylation also demonstrates a modest but significant degree of stereoselectivity, with a preference for the S-enantiomer in the formation of metabolite D-703. nih.gov

Table 2: Stereoselective Preferences of Major CYP Enzymes in Verapamil Metabolism

Enzyme Substrate Preferred Metabolic Pathway Predominant Metabolite
CYP3A4 R-Verapamil N-dealkylation D-617
S-Verapamil N-demethylation Norverapamil
CYP3A5 S-Verapamil Metabolism to D-620 D-620 (2x rate vs. R-Verapamil)
CYP2C8 S-Norverapamil Secondary Metabolism D-620
R-Norverapamil Secondary Metabolism PR-22

The complex metabolism of verapamil has been elucidated through various preclinical and in vitro research models. These models allow for the detailed study of metabolic pathways, enzyme kinetics, and the factors influencing drug clearance.

In Vitro Models:

Human Liver Microsomes (HLM): HLMs are a standard tool used to investigate the kinetics of drug metabolism, characterize metabolic pathways, and identify potential drug-drug interactions. nih.govnih.govnih.govnih.gov They contain a rich complement of drug-metabolizing enzymes, including cytochrome P450s.

cDNA-Expressed Enzymes: To identify the specific contribution of individual P450 isoforms, researchers use systems where a single human CYP enzyme is expressed in host cells, such as yeast (Saccharomyces cerevisiae) or lymphoblastoid cell lines. nih.govnih.govnih.govnih.gov This approach has been crucial in pinpointing the roles of CYP3A4, CYP3A5, CYP2C8, and others in verapamil biotransformation.

Hepatocytes: Suspended rat hepatocytes, both freshly isolated and cryopreserved, are used to study intrinsic clearance and to scale in vitro data to in vivo predictions. nih.govresearchgate.net

Endothelial Cells: Studies using primary human coronary endothelial cells have demonstrated that these cells express several CYP enzymes (including CYP2C8 and CYP2E1) and are capable of metabolizing verapamil, suggesting that tissues other than the liver can contribute to drug biotransformation. nih.gov

Preclinical Models:

Mouse Models: While often used for efficacy and safety studies, mouse models, such as streptozotocin-induced diabetic mice and db/db mice, also serve as preclinical platforms to evaluate the in vivo effects and disposition of verapamil and its enantiomers. nih.gov

Table 3: Preclinical and In Vitro Models in Verapamil Metabolism Research

Model Type Specific Example Application in Verapamil Research
In Vitro Human Liver Microsomes (HLM) Characterizing enzyme kinetics (Km, Vmax), inhibiting pathways.
cDNA-Expressed CYP Isoforms Identifying the specific roles of individual enzymes (e.g., CYP3A4, CYP2C8).
Suspended Rat Hepatocytes Determining intrinsic clearance and developing in vitro-in vivo scaling factors.
Human Coronary Endothelial Cells Investigating extrahepatic metabolism of verapamil.
Preclinical In Vivo Rat Models Studying stereoselective first-pass metabolism and bioavailability.
Isolated Perfused Rat Liver (IPRL) Measuring hepatic clearance and metabolism in a controlled ex vivo system.
In Vivo Mouse Models Assessing in vivo effects and disposition of verapamil enantiomers.

Transporter Interactions and Mechanisms in Drug Disposition

Inhibition and Substrate Activity of P-glycoprotein (P-gp/ABCB1)

P-glycoprotein (P-gp), encoded by the ABCB1 gene, is a critical efflux transporter located in the apical membrane of many barrier tissues, including the intestinal epithelium, the blood-brain barrier, and renal tubules. nih.gov It actively pumps a wide variety of xenobiotics out of cells, playing a major role in drug disposition and multidrug resistance. Verapamil is one of the most well-characterized substrates and inhibitors of P-gp. nih.govnih.gov Both the (R)- and (S)-enantiomers of verapamil have a similar affinity for P-gp. The major metabolites of verapamil also exhibit differential interactions with P-gp; for instance, norverapamil acts as a potent inhibitor, while other metabolites like D-617 are substrates.

The function of P-gp is fueled by the hydrolysis of ATP. The interaction of substrates and inhibitors with P-gp can be assessed by measuring changes in its ATPase activity. Verapamil is known to stimulate P-gp's ATPase activity, but the kinetics are complex and biphasic. nih.gov At lower concentrations, verapamil stimulates ATP hydrolysis, but at higher concentrations, it can be inhibitory. nih.gov This suggests the presence of multiple binding sites or complex cooperative interactions between the drug and ATP on the transporter. nih.govnih.gov

Another common method to assess P-gp interaction is to measure the inhibition of the efflux of a known P-gp probe substrate, such as digoxin. In Caco-2 cell monolayers, verapamil effectively inhibits the P-gp-mediated transport of digoxin. nih.govresearchgate.netresearchgate.net

Table 3: Inhibition of P-gp Mediated Digoxin Transport by Verapamil and its Metabolite

Compound Cell Line IC50 (µM)
Verapamil Caco-2 1.1
Norverapamil Caco-2 0.3

This table is interactive. Click on the headers to sort.

The inhibitory effect of verapamil on P-gp has profound consequences for drug distribution across biological barriers. At the blood-brain barrier (BBB), P-gp is highly expressed and significantly limits the entry of many drugs into the central nervous system. plos.org The administration of verapamil can inhibit this P-gp function, thereby increasing the brain penetration of P-gp substrates. nih.govplos.org Positron Emission Tomography (PET) imaging studies using radiolabeled verapamil ([11C]-verapamil) have shown that P-gp inhibition can increase its distribution into the brain by up to five-fold. plos.org

In the intestine, P-gp-mediated efflux is a major factor limiting the oral absorption of many drugs. researchgate.net By inhibiting intestinal P-gp, verapamil can increase the bioavailability of co-administered drugs that are P-gp substrates. This is a classic mechanism for drug-drug interactions. For example, in situ rat intestinal perfusion studies have demonstrated that verapamil significantly increases the intestinal permeability of P-gp substrates. researchgate.net However, studies in Caco-2 cells suggest that despite being a P-gp substrate/inhibitor, the intestinal permeability of verapamil itself is high and not significantly limited by P-gp activity. nih.gov

Table 4: Effect of P-gp Inhibition on Verapamil Brain Distribution

Study Model P-gp Inhibitor Effect on Verapamil Brain Distribution
Non-human primates Complete P-gp inhibition Up to 5-fold increase in [11C]-verapamil distribution plos.org
Human Cyclosporine A Modest increase in [11C]-verapamil distribution plos.org

This table is interactive. Click on the headers to sort.

Interactions with Other ABC Transporters (e.g., MRP2, BCRP)

Verapamil, a well-established inhibitor of P-glycoprotein (P-gp), also demonstrates interactions with other ATP-binding cassette (ABC) transporters, including Breast Cancer Resistance Protein (BCRP) and Multidrug Resistance-Associated Protein (MRP). While its primary role is recognized as a P-gp inhibitor, its effects on other transporters are crucial for a comprehensive understanding of its pharmacokinetic profile and DDI potential.

Research indicates that verapamil can inhibit BCRP (also known as ABCG2). nih.govfrontiersin.org However, studies using nanomolar concentrations of verapamil, relevant for PET imaging, have shown that it is selectively transported by P-gp and not significantly by BCRP or MRP1. nih.gov In vitro experiments have demonstrated that verapamil does not appear to be a substrate for MRP1. nih.gov Some evidence suggests that verapamil at micromolar concentrations can inhibit MRP1. nih.gov The interaction can also be stereoselective; for instance, (R)-verapamil has been shown to directly inhibit MRP1, while the (S)-enantiomer indirectly modulates its activity. nih.gov

The reference inhibitor Ko143 is often used to block the function of BCRP in studies, and its effects are compared with those of verapamil on P-gp to differentiate the activity of these transporters. frontiersin.org In cells overexpressing BCRP, the resistance to certain drugs can be reversed by specific BCRP inhibitors, highlighting the transporter's role in multidrug resistance. frontiersin.org

Table 1: Verapamil Interaction with ABC Transporters

Transporter Interaction Type Finding
BCRP (ABCG2) Inhibition/Substrate Verapamil inhibits BCRP at micromolar concentrations. nih.gov It is not significantly transported by BCRP at nanomolar concentrations used in PET imaging. nih.gov
MRP1 (ABCC1) Inhibition/Substrate Verapamil inhibits MRP1 at micromolar concentrations. nih.gov It is not considered a substrate for MRP1. nih.gov The interaction may be stereoselective. nih.gov

| MRP2 (ABCC2) | Modulation | Flavonoids have been shown to bind to and inhibit MRP2, which can affect the transport of various compounds. researchgate.net |

Modulation of Organic Cation Transporters (OCTs) and Proton-Coupled Antiporters

Verapamil's transport across biological barriers is not limited to ABC transporters. Research has identified the involvement of other carrier systems, such as organic cation transporters (OCTs) and proton-coupled antiporters.

Studies investigating verapamil transport across the inner blood-retinal barrier (BRB) have suggested the involvement of a novel organic cation transporter. nih.gov The uptake of verapamil in the retina was found to be significantly greater than in the brain and was inhibited by other cations like pyrilamine, but with a distinct profile from previously identified transporters. nih.gov This suggests a specific, carrier-mediated influx mechanism for verapamil at the inner BRB. nih.gov

Furthermore, verapamil has been shown to interact with proton-coupled antiporters, specifically members of the Multidrug and Toxic Compound Extrusion (MATE) family. nih.gov Studies on the bacterial MATE transporter DinF-BH revealed that verapamil transport is coupled to the counter-movement of protons (H+). nih.gov This indicates that despite some structural differences in binding compared to other substrates, the transport of verapamil by these antiporters remains dependent on a proton gradient. nih.gov

Mechanistic Drug-Drug Interaction (DDI) Research

Verapamil as a Probe or Perpetrator in CYP3A4 and P-gp Mediated DDIs

Verapamil is widely recognized and recommended by regulatory agencies like the FDA as a clinical index inhibitor for studying drug-drug interactions (DDIs). nih.govnih.gov It serves as a moderate inhibitor of Cytochrome P450 3A4 (CYP3A4) and an inhibitor of P-glycoprotein (P-gp), making it a critical tool for investigating the clinical relevance of these two major pathways in drug disposition. nih.govresearchgate.net

As a "perpetrator" drug, verapamil can significantly alter the pharmacokinetics of "victim" drugs that are substrates of CYP3A4 or P-gp. researchgate.netnih.gov The inhibitory effect on CYP3A4 is due to mechanism-based inactivation by both verapamil enantiomers (R- and S-) and their primary metabolites, R- and S-norverapamil. nih.gov Its interaction with P-gp is characterized by non-competitive inhibition. nih.gov

For example, co-administration of verapamil leads to a notable increase in the systemic exposure of CYP3A4 substrates like midazolam and P-gp substrates like digoxin. nih.govresearchgate.net The area under the plasma concentration-time curve (AUC) for midazolam can increase by approximately 2.9-fold, while for digoxin, the increase is around 1.5-fold when co-administered with verapamil. nih.gov This dual inhibitory action on both a major metabolic enzyme and a key efflux transporter complicates DDI predictions and underscores the importance of using probe drugs like verapamil in clinical studies. nih.gov

Table 2: Verapamil as a Perpetrator in Clinical DDIs

Victim Drug Primary Pathway Effect of Verapamil Co-administration
Midazolam CYP3A4 Substrate ~2.9-fold increase in AUC. nih.gov
Digoxin P-gp Substrate ~1.5-fold increase in AUC. nih.gov
Ripretinib CYP3A4/P-gp Substrate ~40.6% increase in AUC0-t. nih.gov

| Pralsetinib | CYP3A4/P-gp Substrate | Predicted ~2.08-fold increase in AUC. nih.gov |

Application of Physiologically Based Pharmacokinetic (PBPK) Modeling for DDI Prediction and Simulation

Physiologically based pharmacokinetic (PBPK) modeling has become an indispensable tool for quantitatively predicting and simulating complex DDIs involving verapamil. biopharmaservices.com These models integrate physiological data (like organ blood flow) with in vitro drug-specific parameters to simulate the absorption, distribution, metabolism, and excretion (ADME) of a drug in the body. nih.govbiopharmaservices.commdpi.com

For verapamil, mechanistic whole-body PBPK models have been developed that account for its enantioselective properties. nih.govnih.gov These models incorporate:

Enantioselective metabolism by CYP3A4. nih.govnih.gov

Mechanism-based inactivation of CYP3A4 by both verapamil and norverapamil enantiomers. nih.govnih.gov

Non-competitive inhibition of P-gp. nih.govnih.gov

Enantioselective plasma protein binding . nih.govnih.gov

These detailed PBPK models have been successfully qualified by predicting DDIs with various drugs. For instance, a verapamil PBPK model accurately predicted the outcomes of 21 out of 22 DDI scenarios with midazolam, digoxin, rifampicin, and cimetidine, with predicted AUC ratios falling within 1.5-fold of the observed clinical values. nih.govnih.gov

PBPK simulations are also used to differentiate the relative contributions of gut versus liver metabolism and P-gp versus CYP3A4 inhibition in observed DDIs. nih.govmdpi.com By running simulations that selectively turn on or off specific interaction parameters, researchers can gain mechanistic insights that are difficult to obtain from clinical studies alone. mdpi.com This approach allows for the prediction of DDI risk for untested drug combinations or dosing regimens, thereby supporting model-informed drug development and regulatory decision-making. nih.govbiopharmaservices.com

Pharmacodynamic Research at Molecular and Cellular Levels

Molecular Mechanism of L-type Calcium Channel Modulation by Verapamil (B1683045)

Verapamil, a phenylalkylamine, functions as a calcium channel blocker by directly interacting with L-type calcium channels. youtube.comdrugbank.com This interaction is crucial in its therapeutic effects on cardiovascular conditions like hypertension, angina, and cardiac arrhythmias. drugbank.comnih.gov The deuterated form, (S)-(-)-Verapamil-d3 HCl (N-methyl-d3), serves as a valuable tool in research, particularly in pharmacokinetic and pharmacodynamic studies, due to the metabolic stability conferred by the deuterium (B1214612) atoms. medchemexpress.com

Verapamil exhibits a state-dependent binding to L-type calcium channels, meaning its affinity for the channel is influenced by the channel's conformational state (resting, open, or inactivated). nih.gov Research indicates that verapamil preferentially binds to the open and inactivated states of the channel. youtube.comnih.gov It accesses its binding site from the intracellular side of the membrane, physically obstructing the channel pore and thereby impeding the influx of calcium ions. youtube.com

The kinetics of this interaction are characterized by a concentration-dependent rate of block development and a concentration-independent rate of recovery from the block. nih.gov This suggests that the time constants for block and unblock reflect the voltage-dependent net binding and unbinding of verapamil at its receptor site, respectively. nih.gov The S-enantiomer of verapamil is noted to be significantly more potent than the R-enantiomer. nih.gov

Studies utilizing whole-cell patch-clamp techniques on ventricular myocytes have provided detailed insights into these kinetics. For instance, the time constant for the development of block decreases with increasing verapamil concentrations, while the time constant for recovery from block remains relatively constant. nih.gov

Interactive Table: Verapamil Binding Kinetics to L-type Calcium Channels

Parameter Description Key Findings
State Dependence Verapamil's binding affinity varies with the channel's state. Preferential binding to open and inactivated channels. youtube.comnih.gov
Binding Site Location of verapamil interaction on the channel. Intracellular side of the channel pore. youtube.com
Block Development Rate at which verapamil blocks the channel. Concentration-dependent. nih.gov

| Recovery from Block | Rate at which verapamil dissociates from the channel. | Concentration-independent. nih.gov |

By blocking L-type calcium channels, verapamil directly modulates the influx of calcium ions into cells, a critical process in muscle contraction and nerve impulse transmission. nih.govnih.gov In cardiac and vascular smooth muscle cells, this reduction in calcium entry leads to relaxation and vasodilation. nih.gov

Research on single crab muscle fibers has demonstrated that verapamil can interfere with excitation-contraction coupling. nih.gov It has been shown to reduce the amplitude of graded electrogenic membrane responses and the rate of development of current-induced tensions. nih.gov Furthermore, verapamil can induce tension in these fibers, a process that is potentiated in sodium-deficient media and by membrane depolarization. nih.gov This suggests an effect on both calcium and potassium conductances, as well as interference with calcium-sequestering mechanisms within the muscle fibers. nih.gov The (-)-isomer of verapamil was found to be more effective in these actions. nih.gov

In sympathetic neurons, verapamil has been shown to inhibit not only L-type calcium channels but also certain potassium channels, leading to alterations in neuronal excitability. nih.govfrontiersin.org This highlights the broader impact of verapamil on cellular ion flux beyond its primary target.

Role of Verapamil as an Inhibitor of Drug Efflux Pumps in Cell Biology

Beyond its role as a calcium channel blocker, verapamil is a well-documented inhibitor of ATP-binding cassette (ABC) transporters, particularly P-glycoprotein (P-gp), also known as multidrug resistance protein 1 (MDR1). medchemexpress.comnih.govnih.gov This inhibitory action has significant implications in various fields of cell biology research.

A major challenge in cancer chemotherapy is the development of multidrug resistance (MDR), where cancer cells become resistant to a broad range of structurally and functionally unrelated drugs. nih.gov A primary mechanism underlying MDR is the overexpression of drug efflux pumps like P-gp, which actively transport chemotherapeutic agents out of the cell, reducing their intracellular concentration and efficacy. nih.govmdpi.com

Verapamil has been extensively studied for its ability to reverse MDR by inhibiting P-gp. nih.govnih.govoup.com By blocking the efflux pump, verapamil increases the intracellular accumulation and cytotoxicity of anticancer drugs in resistant cancer cell lines. mdpi.comnih.gov For example, co-administration of verapamil with doxorubicin (B1662922) has been shown to overcome multidrug resistance in KB-V1 cancer cells. nih.gov Similarly, studies have demonstrated its effectiveness in sensitizing various cancer cell lines, including pancreatic, non-small cell lung, and breast cancer, to chemotherapeutic agents. nih.govresearchgate.net

Interactive Table: Effect of Verapamil on Chemosensitivity in Resistant Cancer Cell Lines

Cancer Cell Line Chemotherapeutic Agent Effect of Verapamil Reference
KB-V1 (multidrug-resistant) Doxorubicin Increased cell killing nih.gov
L3.6plGres (gemcitabine-resistant pancreatic) Gemcitabine Enhanced sensitivity nih.gov
Taxol-resistant MDA-MB-231 (breast) Taxol Increased cell viability reduction researchgate.net
Taxol-resistant MCF-7 (breast) Taxol Increased cell viability reduction researchgate.net

Cancer stem cells (CSCs), a subpopulation of cells within a tumor, are thought to be responsible for tumor initiation, maintenance, and relapse. A key characteristic of CSCs is their high expression of ABC transporters, which contributes to their intrinsic drug resistance. nih.govmdpi.com The "side population" (SP) phenotype, identified by the ability of cells to efflux the fluorescent dye Hoechst 33342, is often used to enrich for stem-like cells and is dependent on ABC transporter activity. nih.gov

Verapamil, by inhibiting ABC transporters like ABCG2 (BCRP), can reduce the SP fraction in cancer cell populations. nih.gov This has been demonstrated in pancreatic cancer cell lines, where verapamil treatment directly inhibited the proliferation of SP cells. nih.gov This suggests that verapamil can target the stem-like cell population, potentially enhancing the efficacy of chemotherapy by eliminating the cells responsible for tumor recurrence. nih.gov The expression of ABC transporters is not limited to cancer stem cells; they are also found in various normal stem cells, where they are believed to play a protective role. nih.gov

The blood-brain barrier (BBB) is a highly selective barrier that protects the central nervous system from harmful substances. nih.gov This protection is, in part, mediated by the high expression of efflux transporters like P-gp in the endothelial cells of the BBB. nih.govnih.gov While this is a crucial protective mechanism, it also limits the entry of many therapeutic drugs into the brain.

Verapamil's ability to inhibit P-gp has been utilized in research to study the function of this transporter at the BBB. nih.gov Positron Emission Tomography (PET) imaging with radiolabeled verapamil, such as [11C]-verapamil, allows for the in vivo assessment of P-gp activity. nih.govoup.com Inhibition of P-gp by agents like cyclosporine leads to an increased brain uptake of [11C]-verapamil, demonstrating the role of P-gp in restricting its brain entry. nih.gov These studies have revealed that P-gp inhibition primarily increases the influx of the substrate into the brain rather than decreasing its efflux. nih.gov This research is critical for understanding and potentially overcoming the limitations imposed by the BBB on drug delivery to the brain for treating neurological disorders. nih.gov

Preclinical Model Applications in Research

In Vitro Cellular and Tissue Models

In vitro models are essential for isolating specific biological processes and studying drug behavior in a controlled environment. (S)-(-)-Verapamil-d3 HCl is instrumental in these systems for ensuring the accuracy of analytical measurements.

The Caco-2 cell line, derived from human colon adenocarcinoma, is a cornerstone of in vitro drug absorption modeling. nih.gov When cultured, these cells differentiate into a monolayer of polarized enterocytes that mimic the epithelial barrier of the human small intestine. nih.goveurofinsdiscovery.com Researchers use this model to assess the permeability of drug candidates and investigate mechanisms of intestinal transport, including both passive diffusion and carrier-mediated transport. nih.gov

In these assays, the apparent permeability coefficient (Papp) is calculated to quantify the rate at which a compound crosses the Caco-2 monolayer. nih.gov Verapamil (B1683045), a known substrate for the efflux transporter P-glycoprotein (P-gp), is often studied in this system. To accurately measure the concentration of (S)-Verapamil that permeates the cell layer, (S)-(-)-Verapamil-d3 HCl is added to the samples as an internal standard before analysis by LC-MS. This controls for variations in sample preparation and instrument response, ensuring that the calculated permeability values are precise and reproducible. Studies have shown that drug transport across Caco-2 cells can be a complex interplay of various transporters. nih.gov

Table 1: Example Data from Caco-2 Permeability Assay

ParameterDescriptionTypical Value for VerapamilRole of (S)-(-)-Verapamil-d3 HCl
Papp (A→B) Apparent permeability from the apical (intestinal lumen) to basolateral (blood) side.~10-20 x 10⁻⁶ cm/sInternal standard for LC-MS quantification of verapamil in the basolateral compartment.
Papp (B→A) Apparent permeability from the basolateral to the apical side.~20-40 x 10⁻⁶ cm/sInternal standard for LC-MS quantification of verapamil in the apical compartment.
Efflux Ratio The ratio of Papp (B→A) to Papp (A→B). A ratio >2 suggests active efflux.>2Ensures accurate calculation of the efflux ratio by providing precise concentration data.

The blood-brain barrier (BBB) is a highly selective barrier that protects the central nervous system (CNS) from circulating substances. The immortalized human cerebral microvascular endothelial cell line, hCMEC/D3, is a widely used and well-characterized in vitro model of the human BBB. nih.govmerckmillipore.comsigmaaldrich.com These cells form a monolayer with tight junctions and express key BBB transporters, making them suitable for studying the transport kinetics of drugs into the brain. nih.govsigmaaldrich.com

The transport of compounds like verapamil, a P-gp substrate, across the BBB is a critical area of investigation. In these experiments, hCMEC/D3 cells are grown on permeable supports, and the passage of the drug from the apical to the basolateral chamber (simulating blood-to-brain movement) is measured over time. For the accurate quantification of verapamil concentrations, which are often very low, (S)-(-)-Verapamil-d3 HCl is indispensable as an internal standard in LC-MS-based bioanalysis. Its use allows researchers to reliably determine transport rates and understand how efflux transporters limit the CNS penetration of their substrates.

Isolated organ perfusion systems provide an intermediate level of complexity between cell cultures and whole-animal models. These ex vivo techniques, such as isolated intestinal or liver perfusion, allow for the study of first-pass metabolism and organ-specific drug handling in a nearly intact organ while controlling physiological variables like flow rate and perfusate composition. nih.govnih.govnih.gov

In a study using isolated perfused rat livers, researchers investigated the input rate-dependent stereoselective kinetics of verapamil. nih.gov Racemic verapamil was infused, and samples of the perfusate were collected from the inlet and outlet to measure the concentrations of the parent drug and its metabolites. nih.gov A chiral liquid chromatographic method was used for this analysis. nih.gov In such a setup, the use of a stable isotope-labeled internal standard like (S)-(-)-Verapamil-d3 HCl is crucial for distinguishing and accurately quantifying the (S)-enantiomer from the (R)-enantiomer and their respective metabolites, thereby enabling a precise characterization of stereoselective metabolism and hepatic availability.

Table 2: Hepatic Availability of Verapamil Enantiomers in Isolated Perfused Rat Liver nih.gov

Infusion RateHepatic Availability of (S)-VerapamilHepatic Availability of (R)-VerapamilS:R Availability Ratio
Low Dose 0.102 ± 0.0210.071 ± 0.0201.47 ± 0.20
High Dose 0.195 ± 0.0400.182 ± 0.0481.09 ± 0.14

Data from a study on verapamil-infused isolated rat livers. The use of a deuterated standard like (S)-(-)-Verapamil-d3 HCl is essential for the accuracy of the chiral LC-MS methods used to generate such data.

In Vivo Animal Models for Pharmacokinetic and Metabolic Research

In vivo animal models are critical for understanding the complete pharmacokinetic profile of a drug, including its absorption, distribution, metabolism, and excretion (ADME) in a whole biological system.

To unravel these stereoselective processes, plasma and tissue concentrations of both verapamil enantiomers and their metabolites, such as norverapamil (B1221204), must be accurately measured over time. This requires a robust and sensitive bioanalytical method, typically chiral LC-MS/MS. In these assays, (S)-(-)-Verapamil-d3 HCl is the ideal internal standard for the quantification of (S)-Verapamil, as its chemical behavior is nearly identical during extraction and chromatography, but it is easily distinguished by its higher mass in the mass spectrometer. This ensures high precision in determining pharmacokinetic parameters like Cmax (maximum concentration) and AUC (area under the curve). researchgate.net

Rabbit models are also utilized for pharmacokinetic studies and for the validation of bioanalytical methods. A validated method ensures that it is accurate, precise, and reliable for its intended purpose, which is a regulatory requirement for drug development.

One study developed and validated a reverse-phase high-performance liquid chromatography (RP-HPLC) method to quantify verapamil in rabbit plasma. mdpi.com Following oral administration of verapamil to New Zealand white rabbits, plasma samples were collected at various time points to characterize the pharmacokinetic profile. mdpi.com While this particular study used a non-isotopic internal standard (carvedilol) suitable for HPLC-UV detection, the gold standard for bioanalysis is LC-MS/MS due to its superior sensitivity and specificity. mdpi.com For an LC-MS/MS method, (S)-(-)-Verapamil-d3 HCl would be the preferred internal standard. Its use minimizes variability and matrix effects, leading to a more robust and reliable validation process and the accurate determination of key pharmacokinetic parameters.

Table 3: Pharmacokinetic Parameters of Verapamil in Rabbit Plasma mdpi.com

Pharmacokinetic ParameterValueUnitRole of (S)-(-)-Verapamil-d3 HCl
Cmax 3.47µg/mLAs an internal standard in LC-MS methods, it would ensure the accuracy of this peak concentration measurement.
Tmax 1.59hThe precision of the concentration data at each time point is improved, leading to a more reliable Tmax determination.
AUC Not specifiedµg·h/mLCrucial for accurate AUC calculation, which represents total drug exposure.

Porcine Models for Gastrointestinal Absorption and First-Pass Metabolism Studies

Research specifically employing (S)-(-)-Verapamil-d3 HCl (N-methyl-d3) in porcine models for the investigation of gastrointestinal absorption and first-pass metabolism has not been identified in publicly available scientific literature. However, the pig is recognized as a valuable non-primate animal model for studying the gastrointestinal transit and metabolism of xenobiotics due to the anatomical and physiological similarities of its digestive system to that of humans. researchgate.net Studies involving the non-deuterated form of verapamil in porcine models, as well as research utilizing deuterated verapamil in other species, provide significant insights into the compound's pharmacokinetic profile.

Extensive research has been conducted on verapamil's first-pass metabolism in porcine models, confirming that the pig is a suitable animal for such studies. researchgate.net These models have been instrumental in distinguishing between intestinal and hepatic metabolism. researchgate.net For instance, advanced multi-sampling site pig models have been developed to quantitatively assess the respective roles of the intestine and the liver in the first-pass extraction of R/S-verapamil. researchgate.net

While direct data on (S)-(-)-Verapamil-d3 HCl (N-methyl-d3) in pigs is unavailable, studies using other deuterated forms of verapamil in different models offer valuable information on its metabolic pathways. A study in rats utilized a deuterium-labeled verapamil (VER-d6) to analyze drug-drug interactions and pharmacokinetic parameters. nih.gov This "isotope-IV method" allowed for the simultaneous oral administration of unlabeled verapamil and intravenous administration of the labeled compound, facilitating a detailed analysis of its bioavailability and metabolism. nih.gov

In human studies, 3-fold deuterated verapamil (d3-verapamil) has been used to investigate the impact of the rate of intraluminal drug delivery on absorption and gut wall metabolism. nih.gov These studies have demonstrated that substantial gut wall metabolism of verapamil occurs in humans. nih.gov

The following tables present data from studies on non-deuterated verapamil in porcine models and deuterated verapamil in other models, which are relevant to understanding the gastrointestinal absorption and first-pass metabolism of verapamil.

Detailed Research Findings

Research in porcine models has been pivotal in understanding the stereo-selective metabolism of verapamil. Although there is a similarity in the in vivo intestinal permeability for the R- and S-isomers in pigs, a significant difference in their plasma concentrations is observed after oral administration, indicating stereo-selective first-pass metabolism. researchgate.net

A study investigating the first-pass effects of verapamil on the intestinal absorption and liver disposition of fexofenadine (B15129) in a porcine model provided valuable data on verapamil's own hepatic extraction. nih.gov The hepatic extraction ratio (E(H)) for verapamil in this model was found to be consistent with human in vivo data. nih.gov

Pharmacokinetic Parameters of Verapamil in a Porcine Model
ParameterValueReference
Hepatic Extraction Ratio (E(H))Consistent with human in vivo data nih.gov

In a study on rats using deuterium-labeled verapamil (VER-d6), the oral bioavailability (F) was determined with and without a CYP inhibitor, demonstrating the significant role of CYP-mediated metabolism. nih.gov

Oral Bioavailability of Verapamil in Rats Using a Deuterated Isotope
ConditionOral Bioavailability (F)Reference
Control0.02 ± 0.01 nih.gov
With CYP Inhibitor (ABT)0.45 ± 0.24 nih.gov

A human study using d3-verapamil provided insights into the gastrointestinal extraction (E(GI)) at different infusion rates, showing that the rate of intraluminal delivery had a modest effect on bioavailability. nih.gov

Gastrointestinal Extraction of Deuterated Verapamil in Humans
Infusion DurationGastrointestinal Extraction (E(GI))Reference
15 minutes (d0-verapamil)0.59 ± 0.14 nih.gov
240 minutes (d3-verapamil)0.50 ± 0.18 nih.gov

These findings from porcine and other models underscore the complexity of verapamil's absorption and first-pass metabolism, highlighting the utility of both the porcine model for its physiological relevance to humans and the use of stable isotope-labeled compounds for detailed pharmacokinetic analysis.

Future Directions and Emerging Research Areas

Development of Novel Applications for Deuterated Verapamil (B1683045) Analogs

The development of deuterated analogs extends beyond their use as internal standards in pharmacokinetic studies. Research is increasingly focused on leveraging the "deuterium effect" to create novel therapeutic agents with improved metabolic stability. While verapamil is known for its cardiovascular applications, its analogs are being explored for new roles. caymanchem.com

One significant area of investigation is the use of verapamil analogs to overcome multidrug resistance (MDR) in cancer cells. nih.gov P-glycoprotein (P-gp), a drug efflux pump often overexpressed in cancer cells, is a primary cause of resistance to chemotherapy. caymanchem.comnih.gov Verapamil is a known inhibitor of P-gp. nih.gov Novel, non-toxic verapamil analogs are being developed to modulate MDR with potentially fewer cardiovascular side effects. nih.gov For instance, studies on analogs like KR-30032 and KR-30035 have shown they can significantly potentiate the cytotoxicity of chemotherapeutic agents in P-gp-expressing cells. nih.gov

Another emerging application is in the field of osteoporosis. Recent studies have repurposed verapamil for its potential to inhibit thioredoxin-interacting protein (TXNIP), a target implicated in osteoporosis. Research has demonstrated that verapamil can suppress Txnip expression, reduce bone turnover, and rescue bone loss in preclinical models, suggesting a novel therapeutic avenue for deuterated analogs that could offer a more stable and targeted approach. nih.gov

Integration of Omics Technologies (e.g., Metabolomics, Proteomics) in Verapamil Research

Omics technologies are revolutionizing our understanding of drug action and metabolism at a molecular level. mdpi.com For verapamil, these technologies provide unprecedented insight into its complex metabolic pathways and its effects on cellular systems.

Metabolomics: This field systematically studies the unique chemical fingerprints that specific cellular processes leave behind. In verapamil research, metabolomics has been used to elucidate the mechanisms by which it reverses multidrug resistance. Studies have shown that verapamil can alter the metabolic profile of resistant cancer cells, particularly affecting glycerophospholipid and sphingolipid metabolism, independent of its effect on P-gp expression. nih.gov High-resolution mass spectrometry and advanced software platforms are used to identify a wide array of verapamil metabolites in various biological matrices. core.ac.ukresearchgate.net A total of 71 verapamil metabolites were identified in rat plasma, urine, and feces, with major pathways being N- and O-demethylation and N-dealkylation, followed by glucuronidation and sulfation. core.ac.uk The use of (S)-(-)-Verapamil-d3 HCl allows for more precise tracking of these metabolic transformations.

Proteomics: The study of proteins and their functions provides a direct look at the molecular machinery affected by a drug. In the context of verapamil, proteomics can identify the full range of proteins whose expression or activity is altered. For example, research into verapamil's effects on the human heart has revealed its biotransformation within the target tissue itself, identifying novel metabolites not seen in liver studies. nih.gov This highlights the metabolic competence of the heart and the importance of tissue-specific proteomics in understanding a drug's full effect. nih.gov The table below summarizes key metabolites identified through these advanced analytical techniques.

Metabolite CategorySpecific Metabolites IdentifiedMetabolic Pathway
Phase I Norverapamil (B1221204), D617, D620, DealkylverapamilN-demethylation, O-demethylation, N-dealkylation, Oxidation, Dehydrogenation
Phase II Glucuronide conjugates, Sulfate conjugatesGlucuronidation, Sulfation
Novel Heart Carbinolamine, N-formyl, Hemiacetal intermediatesHydroxylation, further oxidation of demethylated products

This table presents a summary of verapamil metabolites identified in various studies. core.ac.uknih.govnih.gov

Advanced Computational Modeling and Simulation for Pharmacokinetic/Pharmacodynamic Prediction

Computational modeling is becoming an indispensable tool in drug development, allowing for the prediction of a drug's pharmacokinetic (PK) and pharmacodynamic (PD) properties before and during clinical trials. biorxiv.org

Physiologically based pharmacokinetic (PBPK) models are particularly powerful. These models simulate the absorption, distribution, metabolism, and excretion (ADME) of a drug in a virtual human or animal. For verapamil, mechanistic, enantioselective PBPK models have been developed to predict its complex PK profile and its potential for drug-drug interactions (DDIs). researchgate.netnih.gov These models account for factors like enantioselective metabolism by CYP3A4 and transport by P-gp. researchgate.netnih.gov The models can accurately predict how verapamil concentrations change over time and how it interacts with other drugs, such as midazolam and digoxin. nih.gov

The use of deuterated standards like (S)-(-)-Verapamil-d3 HCl is crucial for building and validating these models. nih.gov By administering the labeled compound intravenously while the unlabeled drug is given orally, researchers can precisely determine key PK parameters like oral bioavailability and the separate contributions of gut wall and liver metabolism to the drug's clearance. nih.gov This "isotope-IV method" provides high-quality data that leads to more robust and predictive computational models. nih.gov Various modeling approaches, from simple linear models to more complex Emax models, are used to correlate verapamil plasma concentrations with its cardiovascular effects. nih.gov

Modeling AspectDescriptionKey Findings/Applications
PBPK Modeling Whole-body models simulating ADME of R- and S-verapamil and its metabolites. researchgate.netnih.govPredicts DDIs with high accuracy; supports model-informed drug development. nih.gov
Isotope-IV Method Simultaneous IV administration of deuterated verapamil and oral administration of unlabeled verapamil. nih.govAllows for precise calculation of oral bioavailability (F), and distinguishes between intestinal (Fg) and hepatic (Fh) metabolism. nih.gov
PK/PD Modeling Correlates plasma concentrations with physiological effects (e.g., blood pressure). nih.govModified Emax models provide the most accurate estimation of verapamil's effects. nih.gov
PKSmart Tool A machine learning tool to predict PK parameters from chemical structures. biorxiv.orgEnables early assessment of PK properties in the drug discovery cycle. biorxiv.org

Exploration of Deuterated Verapamil in Mechanistic Toxicology Studies

Mechanistic toxicology aims to understand how a substance produces a toxic effect at a molecular, cellular, and organ level. Stable isotope labeling, as with (S)-(-)-Verapamil-d3 HCl, is a safe and powerful technique for these investigations, as it avoids the use of radioactive materials. nih.govaap.orgmetsol.com

By using deuterated verapamil, researchers can trace the metabolic fate of the drug and its metabolites with high precision, helping to distinguish between drug-related effects and the body's natural biochemistry. nih.gov This is particularly valuable for studying mechanisms of toxicity. For example, when verapamil is used in combination with chemotherapeutic agents like doxorubicin (B1662922), severe toxicity can occur. nih.gov Studies have investigated the mechanism behind this interaction. While verapamil was found to inhibit doxorubicin-stimulated lipid peroxidation in the heart, it also increased the concentration of doxorubicin in the heart tissue, leading to more severe cardiac damage. nih.gov

This finding suggests the mechanism of toxicity is not lipid peroxidation itself but rather an alteration of doxorubicin's pharmacokinetics by verapamil. nih.gov The use of (S)-(-)-Verapamil-d3 HCl in such studies could help to precisely quantify the metabolic pathways involved and the role of specific transporters, providing a clearer picture of the toxicological mechanism without relying solely on measuring adverse outcomes. This approach allows for a deeper understanding of drug-induced toxicity, which is a major cause of drug withdrawal from the market. nih.gov

Q & A

Basic Research Questions

Q. How can enantiomeric purity of (S)-(-)-Verapamil-d3 HCl be determined using HPLC?

  • Methodological Answer : Use chiral stationary-phase HPLC with a mobile phase composed of acetonitrile and phosphate buffer (pH 3.0). System suitability tests should include USP Verapamil Hydrochloride RS and related compounds (e.g., 3,4-dimethoxybenzaldehyde) to validate resolution. Retention times for verapamil (~1.0) and its impurities (e.g., 0.4–0.7) can be referenced for peak identification . Quantify enantiomeric excess by comparing integrated peak areas of (S)-(-)-Verapamil-d3 HCl against racemic standards.

Q. What are the recommended methods for synthesizing (S)-(-)-Verapamil-d3 HCl with high isotopic purity?

  • Methodological Answer : Introduce deuterium at the N-methyl group via catalytic deuteration of the precursor using deuterated methyl iodide (CD3I) in anhydrous conditions. Purify the product via recrystallization in deuterated solvents (e.g., D2O/ethanol-d6). Confirm isotopic purity (≥99 atom % D) using high-resolution mass spectrometry (HRMS; expected MW: 494.09) and ²H-NMR to verify CD3 incorporation .

Q. How can structural integrity and isotopic labeling positions be verified?

  • Methodological Answer : Combine ¹H/¹³C-NMR to confirm the absence of non-deuterated N-methyl protons (δ ~2.3 ppm for CH3) and ²H-NMR to detect CD3 signals. HRMS should show a molecular ion at m/z 494.09 (Δ < 2 ppm). Cross-validate with USP Reference Standards (e.g., Verapamil Related Compound A) for impurity profiling .

Advanced Research Questions

Q. How to resolve discrepancies in assay results when applying compendial methods to (S)-(-)-Verapamil-d3 HCl?

  • Methodological Answer : Adjust assay limits to account for electrode variance (e.g., USP revised upper limits from 100.5% to 101.0% for verapamil HCl). Validate methods using deuterated analogs of USP Verapamil Hydrochloride RS and optimize mobile-phase composition (e.g., aqueous/organic ratios) to mitigate deuterium-induced retention time shifts . Replicate assays under controlled humidity to prevent hygroscopic interference.

Q. What analytical challenges arise when characterizing deuterium isotope effects on metabolic stability?

  • Methodological Answer : Use LC-MS/MS to compare metabolic half-lives of (S)-(-)-Verapamil-d3 HCl vs. non-deuterated verapamil in hepatocyte assays. Deuterium substitution at the N-methyl group may reduce CYP3A4-mediated demethylation, altering clearance rates. Validate findings using stable isotope tracing and kinetic isotope effect (KIE) calculations (e.g., kH/kDk_H/k_D) .

Q. How to optimize chromatographic conditions for separating (S)-(-)-Verapamil-d3 HCl from its degradation products?

  • Methodological Answer : Employ a gradient elution (e.g., 0.1% trifluoroacetic acid in water/acetonitrile) with a C18 column (3.5 µm, 150 mm × 4.6 mm). Monitor degradation products (e.g., 3,4-dimethoxybenzyl alcohol) at 220 nm. System suitability criteria: resolution ≥2.0 between verapamil and Related Compound A. Adjust column temperature (25–40°C) to improve peak symmetry for deuterated analogs .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.